4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,4-dimethylbenzyl chloride with piperazine to form 4-[(2,4-dimethylphenyl)methyl]piperazine.
Synthesis of the Pyridazine Intermediate: The next step involves the formation of a pyridazine derivative, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyridazine intermediate in the presence of a suitable base and solvent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)piperidine
- 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)tetrahydropyridine
Uniqueness
4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-25(10-8-24)20-5-6-21(23-22-20)26-11-13-27-14-12-26/h3-6,15H,7-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOTYOFENXPEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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